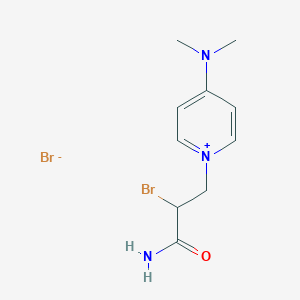

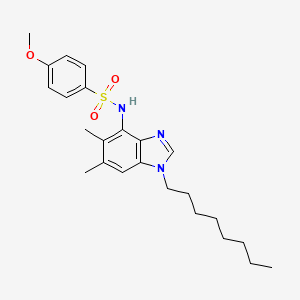

![molecular formula C18H14N4O2 B2432678 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034340-98-0](/img/structure/B2432678.png)

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved a Suzuki coupling reaction to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .

Scientific Research Applications

Antiprotozoal Agents

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide and its derivatives have shown significant potential as antiprotozoal agents. Compounds in this class have demonstrated strong DNA affinities and effective in vitro activity against T. b. rhodesiense and P. falciparum, both of which are protozoal pathogens. Additionally, some derivatives have exhibited promising in vivo activity in mouse models for trypanosomal infections (Ismail et al., 2004).

Synthesis of Substituted Furans

Compounds related to this compound have been used in the synthesis of fully substituted furans. These furans are obtained through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes. Such synthesized furans are of interest due to their potential applications in organic synthesis and the development of novel organic compounds (Pan et al., 2010).

Corrosion Inhibition

Derivatives of this compound, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been studied as corrosion inhibitors for steel in acidic solutions. These compounds show mixed-type inhibition properties and effectively protect the metal surface, as evidenced by various electrochemical techniques (Yadav et al., 2015).

Antiulcer Agents

Research has been conducted on imidazo[1,2-a]pyridines, structurally related to this compound, as potential antiulcer agents. These compounds have been synthesized and evaluated for their cytoprotective properties against ulcers, although they did not display significant antisecretory activity (Starrett et al., 1989).

DNA Recognition and Gene Expression Control

Compounds containing the N-methyl imidazole and pyrrole units, similar in structure to this compound, have been studied for their ability to target specific DNA sequences. These polyamides can control gene expression and are being investigated for potential medicinal applications, including cancer treatment (Chavda et al., 2010).

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-18(13-3-4-15-16(7-13)22-11-21-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10-11H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGXDZYIBNMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)

![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)